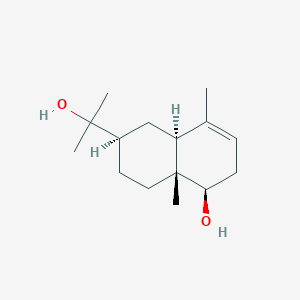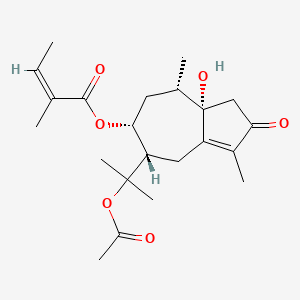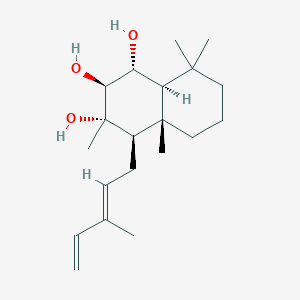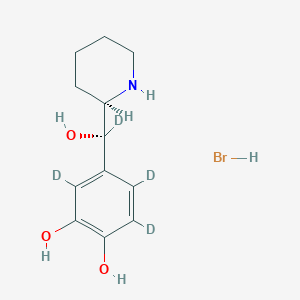
3-Eudesmene-1beta,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Eudesmene-1beta,11-diol involves complex organic synthesis techniques, often starting from simpler organic molecules. For instance, a facile synthesis approach was achieved for a mixture of C-11 isomeric 3-oxo-7αH-eudesma-4-en-9β, 12-diol from oxycarvone, demonstrating the possibilities of synthetic chemistry in creating complex structures from simpler precursors (Lijun Liu et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds within the eudesmene family, including 3-Eudesmene-1beta,11-diol, is characterized by intricate arrangements of carbon atoms forming the backbone of the molecule. The configuration of these compounds can often be established through spectroscopic methods such as 1H NMR, as demonstrated in the synthesis of related compounds where the absolute configuration was established through comparison of NMR spectra (Yonggang Chen et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of eudesmene derivatives involves various functional groups that can undergo a range of chemical reactions. For example, the synthesis of (-)-7betaH-eudesmane-4alpha,11-diol and its enantiomer showcases the structural determination and reactivity of such compounds, contributing to our understanding of their chemical properties (Shimoma et al., 1998).
Wissenschaftliche Forschungsanwendungen
Biological Activities of Eudesmanes : A study identified eudesmane-type sesquiterpenoids, including closely related compounds to 3-Eudesmene-1beta,11-diol, from Caragana intermedia, demonstrating biological activities such as glucose consumption activity and potential for diabetes treatment (Sun et al., 2004).
Synthesis and Structural Elucidation : Research focusing on the facile synthesis of similar eudesmane compounds has contributed to the understanding of their structural properties, which is crucial for their application in drug development (Liu et al., 1999).
Anti-Pyricularia Oryzae Activity : An asymmetric total synthesis of 4(15)-Eudesmene-1β,7α-diol, closely related to 3-Eudesmene-1beta,11-diol, has been achieved, highlighting its anti-fungal activity, particularly against Pyricularia oryzae (Ma et al., 2012).
Sesquiterpenoids Isolation and Characterization : Studies on the isolation and characterization of sesquiterpenoids from various plant sources, such as Torilis japonica and Cryptomeria japonica, contribute to the understanding of the chemical diversity and potential applications of compounds like 3-Eudesmene-1beta,11-diol (Kitajima et al., 2002); (Su et al., 1995).
Cytotoxic and Antiproliferative Activities : Research into sesquiterpenes from plants like Ambrosia arborescens and Hyssopus cuspidatus has revealed the potential of these compounds, including derivatives of 3-Eudesmene-1beta,11-diol, in exhibiting cytotoxic and antiproliferative activities, which are significant in the context of cancer research and treatment (De Leo et al., 2010); (Liu et al., 2019).
Anti-HIV Properties : Sesquiterpenes isolated from Litsea verticillata, including compounds similar to 3-Eudesmene-1beta,11-diol, have been found to exhibit inhibitory effects on HIV-1 replication, suggesting potential applications in antiviral therapy (Zhang et al., 2003).
Nitric Oxide Production Inhibition : Eudesmane-type sesquiterpenoids from Taraxacum mongolicum, including derivatives of 3-Eudesmene-1beta,11-diol, have shown inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties (Kim et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a sesquiterpenoid , a class of compounds that often interact with a variety of biological targets, including proteins and enzymes involved in cellular signaling and metabolism.
Action Environment
The action, efficacy, and stability of 3-Eudesmene-1beta,11-diol can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the lipophilic nature of sesquiterpenoids allows them to readily partition into cell membranes, but this can also make them susceptible to metabolic enzymes and efflux transporters.
Eigenschaften
IUPAC Name |
(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOURJLAFUXNWJF-QVHKTLOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Eudesmene-1beta,11-diol | |
Q & A
Q1: What is known about the biological activity of 3-Eudesmene-1β,11-diol isolated from Lindera aggregata?
A1: While the provided research article [] focuses on the isolation and characterization of various sesquiterpenes from Lindera aggregata, including 3-Eudesmene-1β,11-diol, it doesn't specifically investigate the biological activity of this particular compound. The study primarily highlights the hepatoprotective activity of other isolated compounds like Linderagalactone E, Linderane, Hydroxylindestenolide, and Linderalactone against H2O2-induced oxidative damage in HepG2 cells. Further research is needed to explore the potential biological activities and mechanisms of action of 3-Eudesmene-1β,11-diol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





